Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in organic synthesis and pharmaceutical research. The structure of this compound includes a piperidine ring substituted with a formyl group at the 3-position, an oxo group at the 4-position, and a tert-butyl ester at the 1-position.
Mechanism of Action
Target of Action
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone , is a pharmaceutical building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the synthesis of various compounds
Biochemical Pathways
It is known to be used in the synthesis of various compounds , which may affect different biochemical pathways
Result of Action
As it is used in the synthesis of various compounds , its effects may vary depending on the specific compound it contributes to
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and oxo groups. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. This compound can be reacted with formylating agents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-4-oxopiperidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxyl-4-oxopiperidine-1-carboxylate.
Substitution: 3-formyl-4-oxopiperidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the formyl group at the 3-position.
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Contains a fluoro group instead of a formyl group at the 3-position.
Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains dimethoxy groups at the 4-position
Uniqueness
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both formyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C12H19NO3
- Molecular Weight: 227.29 g/mol
- CAS Number: 181269-69-2
The compound contains a piperidine ring with a formyl and an oxo group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring: Starting materials are reacted under controlled conditions to form the piperidine structure.
- Introduction of Functional Groups: The formyl and oxo groups are introduced through specific chemical reactions, often involving aldehyde and ketone precursors.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For example, compounds similar to tert-butyl 3-formyl-4-oxopiperidine have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (HCT-116) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Piperidine Derivatives
Compound Name | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Tert-butyl 3-formyl-4-oxopiperidine | TBD | HCT-116 |
Camptothecin | 69.52 | HCT-116 |
Other Derivative A | TBD | MCF7 (Breast Cancer) |
Note: TBD = To Be Determined based on ongoing research.
Antimicrobial Activity
Piperidine derivatives are also known for their antimicrobial properties. Studies have shown that certain modifications to the piperidine structure can enhance antibacterial and antifungal activity. For instance, derivatives containing halogen or methoxy groups have demonstrated improved efficacy against various pathogens.
Case Studies
- Study on Anticancer Activity : A study published in the Asian Journal of Chemistry evaluated the cytotoxic potential of several piperidine derivatives against human lung carcinoma cells using the MTT assay. Compounds exhibited IC50 values comparable to standard chemotherapeutics, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Research highlighted in MDPI journals has demonstrated that piperidine derivatives possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to enhance this activity .
Properties
IUPAC Name |
tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679981 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-55-1 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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